molecular formula C14H12N2O6S B3059040 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid CAS No. 93805-04-0

2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid

Cat. No. B3059040
CAS RN: 93805-04-0
M. Wt: 336.32 g/mol
InChI Key: HTZHIPSYUAFAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as sulfanilides . It is an organic aromatic compound containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . The molecular formula of the compound is C14H12N2O6S .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related compounds involving 2-methyl-5-nitrophenol shows process-oriented methodologies useful in the resynthesis of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).
  • Studies on the rearrangement of 2-(N-Methyl-N-nitroamino)-4-phenylthiazole, involving nitro derivatives, indicate that nitro group migration occurs intramolecularly, highlighting the chemical reactivity of nitro-containing compounds (Spaleniak et al., 2007).
  • Research on the formation and reactivity of sulphonyl and sulphoxides derivatives, including 2-phenylsulphonyl-pyrimidine, demonstrates various nucleophilic displacement reactions, providing insight into the reactivity of similar sulphonyl groups (Brown & Ford, 1967).

Biological Activity and Applications

  • The synthesis and characterization of sulfonamide derivatives, including those with nitrophenyl and methylbenzene sulfonamide components, have been explored for their potential antimicrobial activity against various bacterial strains (Saleem et al., 2018).
  • Benzoxazolone-5-sulphonanilides with nitro derivatives have been synthesized, showing marked antiviral effects against several viruses, which underscores the potential of similar nitro-sulphonanilide structures in antiviral research (Neykova et al., 1981).

Synthesis of Novel Compounds

  • A study on the highly diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones offers insights into the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, important for the preparation of biologically active compounds (Foresti et al., 2003).
  • The design and synthesis of novel sulfonamide derivatives, such as those containing chloro and nitrophenyl components, have been explored for their binding energy against bacterial receptors, demonstrating potential applications in developing antibacterial agents (Saleem et al., 2018).

Safety and Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) of “2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid” can be found in various chemical databases .

properties

IUPAC Name

2-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-9-6-7-10(16(19)20)8-13(9)23(21,22)15-12-5-3-2-4-11(12)14(17)18/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZHIPSYUAFAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239697
Record name 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93805-04-0
Record name 2-[[(2-Methyl-5-nitrophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93805-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(2-methyl-5-nitrophenyl)sulphonyl]amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.